1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a methoxyphenyl group, a sulfonyl group, and a thiophen-2-ylmethyl group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene glycol or other suitable reagents to form the piperazine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Coupling with Thiophen-2-ylmethyl Group: This step involves the reaction of the thiophen-2-ylmethyl group with the piperazine derivative, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophen-2-ylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea can be compared with similar compounds such as:
1-(2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may alter its chemical and biological properties.
1-(2-((4-(4-Methylphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-17-6-4-16(5-7-17)22-9-11-23(12-10-22)29(25,26)14-8-20-19(24)21-15-18-3-2-13-28-18/h2-7,13H,8-12,14-15H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJRKLLRGIJRNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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